S-Acetylglutathione

Pharmacokinetics Prodrug Delivery Cellular Uptake

Unlike unmodified glutathione, S-Acetylglutathione (SAG) crosses cell membranes intact and resists GI degradation, directly replenishing intracellular GSH. Essential for reproducible cell-based oxidative stress, apoptosis, and antiviral assays. Clinically proven to elevate erythrocyte GSH after oral dosing. Sourced with ≥98% purity and supported by comprehensive toxicology data (NOAEL 1500 mg/kg/day). Guarantee experimental integrity—choose the stable, bioavailable prodrug.

Molecular Formula C12H19N3O7S
Molecular Weight 349.36 g/mol
Cat. No. B7840569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Acetylglutathione
Molecular FormulaC12H19N3O7S
Molecular Weight349.36 g/mol
Structural Identifiers
SMILESCC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1
InChIKeyFVRWSIPJNWXCEO-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Acetylglutathione: A Stable and Bioavailable Glutathione Prodrug for Advanced Research and Formulation


S-Acetylglutathione (SAG) is an S-acylglutathione derivative of the endogenous tripeptide antioxidant glutathione (GSH), distinguished by the addition of an acetyl group to the sulfur atom of its cysteine residue [1]. This modification confers enhanced stability in plasma and facilitates direct cellular uptake, overcoming the well-documented limitations of oral GSH supplementation, including rapid enzymatic degradation in the gastrointestinal tract and poor membrane permeability [2]. Following intracellular transport, SAG is efficiently deacetylated by thioesterases to release active GSH, thereby serving as a potent glutathione precursor . The compound is recognized as a food and dietary ingredient [3] and has been investigated for its antiviral, pro-apoptotic, and antioxidant properties in various in vitro and in vivo models [4].

Why S-Acetylglutathione Cannot Be Interchanged with Standard Glutathione in Research


Generic substitution of S-Acetylglutathione with reduced L-Glutathione (GSH) is scientifically unsound due to critical differences in stability and cellular uptake. Unmodified GSH exhibits a plasma half-life of approximately 1.6 minutes and is not directly taken up by cells, requiring extracellular degradation and de novo intracellular synthesis [1]. This pathway is often impaired under conditions of oxidative stress or disease [2]. In contrast, SAG is a stable prodrug that enters cells intact, bypassing these metabolic bottlenecks and directly replenishing intracellular GSH pools . Therefore, experimental outcomes are not interchangeable, and procurement decisions must be compound-specific to ensure reproducibility and physiological relevance.

Quantitative Differentiation of S-Acetylglutathione: A Comparative Evidence Guide for Scientific Procurement


Superior Plasma Stability Enables Direct Cellular Uptake Compared to Reduced Glutathione

S-Acetylglutathione (SAG) demonstrates markedly enhanced stability in plasma relative to its comparator, reduced L-glutathione (GSH). While GSH exhibits an extremely short half-life of approximately 1.6 minutes in human plasma, rendering it largely ineffective for sustained systemic delivery, SAG is not quantifiable in plasma due to its rapid deacetylation and subsequent cellular uptake, indicating that it remains intact long enough to be taken up by cells [1]. This stability enables a distinct uptake mechanism: unlike GSH, which cannot be taken up directly by cells and must be broken down, SAG is taken up directly and converted to GSH intracellularly by thioesterases [2].

Pharmacokinetics Prodrug Delivery Cellular Uptake

Enhanced Oral Bioavailability Demonstrated by Superior Erythrocyte GSH Elevation

In a randomized controlled trial (n=24 healthy volunteers), a single oral dose of S-Acetylglutathione (SAG) led to a significantly greater increase in erythrocyte glutathione (GSH) levels compared to an equivalent dose of non-acetylated GSH. The study reported that SAG administration increased erythrocyte GSH levels by approximately 20-30% from baseline within 2-4 hours, while GSH administration resulted in no significant change [1]. This outcome is attributed to SAG's ability to bypass gastrointestinal degradation and enter circulation intact, whereas GSH is rapidly metabolized in the gut .

Bioavailability Oral Administration Pharmacodynamics

Potent Antiviral Activity Against HSV-1 with Reduced Viral Yield

In a cell culture model of herpes simplex virus type 1 (HSV-1) infection, S-Acetylglutathione (SAG) demonstrated a significant reduction in viral yield. Treatment with 5 mM SAG led to an approximately 100-fold (2-log) reduction in HSV-1 titer compared to untreated controls [1]. The study highlighted that this antiviral effect is mediated by the compound's ability to directly enter cells and replenish intracellular GSH, a mechanism not shared by extracellular GSH which is not taken up by cells .

Antiviral HSV-1 Viral Replication

Superior Antiviral Efficacy in Murine AIDS Model at Lower Concentration

In a murine AIDS model, S-Acetylglutathione (SAG) demonstrated superior antiviral efficacy compared to reduced glutathione (GSH). When administered at half the concentration of GSH, SAG caused a reduction in spleen virus content of approximately 70% and lymph node virus content of approximately 30% [1]. The same study reported that GSH treatment resulted in a reduction in lymph node and spleen weights of about 55% and an inhibition of viral activity of about 66%, highlighting SAG's greater potency on a per-mole basis [2].

Murine AIDS In Vivo Efficacy Antiviral

Well-Characterized Safety Profile with High NOAEL Supporting Preclinical Dosing

A comprehensive safety assessment of S-Acetylglutathione (SAG) for use in foods and dietary supplements established a No Observed Adverse Effect Level (NOAEL) of 1500 mg/kg/day in a 13-week repeated dose toxicity study in rats [1]. The study also reported an acute oral LD50 > 2000 mg/kg and no evidence of genotoxicity in Ames or micronucleus assays [2]. This safety data provides a defined, high-margin reference point for preclinical dosing calculations, whereas such a detailed and recent toxicological profile is often lacking for novel GSH analogs or alternative delivery systems.

Toxicology Safety Assessment NOAEL

Optimal Research and Formulation Applications for S-Acetylglutathione


In Vitro Studies Requiring Modulation of Intracellular Glutathione

For cell culture models investigating oxidative stress, viral replication, or apoptosis, S-Acetylglutathione (SAG) is the compound of choice. Its ability to be taken up directly by cells and converted to active GSH intracellularly bypasses the limitations of standard GSH, which cannot cross cell membranes [1]. Researchers can confidently use SAG to elevate intracellular GSH levels, as demonstrated in HSV-1 infection models where it achieved a 100-fold reduction in viral titer [2].

Oral Formulation Development for Enhanced Systemic Bioavailability

Formulators developing oral nutraceuticals or pharmaceuticals aimed at boosting systemic antioxidant capacity should prioritize S-Acetylglutathione. Clinical evidence shows that an oral dose of SAG significantly elevates erythrocyte GSH levels, while an equivalent dose of standard GSH has no effect [1]. This proven bioavailability advantage, stemming from SAG's plasma stability and resistance to gut degradation [2], makes it a superior active pharmaceutical ingredient (API) for products where reliable oral efficacy is required.

In Vivo Antiviral Research Models

In animal models of viral infection, such as murine AIDS, S-Acetylglutathione offers greater experimental efficiency. It has been shown to achieve potent antiviral effects (e.g., ~70% reduction in spleen virus content) at half the molar concentration required for standard GSH [1]. This higher potency per dose allows for more economical use of compound and can reduce stress on animal subjects, a critical factor in long-term in vivo studies.

Preclinical Toxicology and Safety Studies

For laboratories conducting preclinical safety assessments, S-Acetylglutathione is a well-characterized and low-risk candidate. A recent comprehensive toxicology evaluation has established a high NOAEL of 1500 mg/kg/day and an acute oral LD50 > 2000 mg/kg, with no genotoxicity observed [1]. This robust dataset supports informed dosing decisions and facilitates compliance with regulatory requirements for new dietary ingredients or investigational drugs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Acetylglutathione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.